molecular formula C14H18O2 B12509195 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane

5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane

Cat. No.: B12509195
M. Wt: 218.29 g/mol
InChI Key: VXWWOFOHDQIOQF-UHFFFAOYSA-N
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Description

5,12-Dioxahexacyclo[7.6.1.0²,⁸.0⁴,⁶.0¹⁰,¹⁵.0¹¹,¹³]hexadecane is a highly complex polycyclic hydrocarbon containing two oxygen atoms (dioxa) integrated into its bicyclic framework. Its structure is defined by a fused hexadecane backbone with six cyclic systems, including oxa (oxygen-containing) bridges at positions 5 and 12.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane

InChI

InChI=1S/C14H18O2/c1-5-6-2-10-11(15-10)3-7(6)8(1)13-9(5)4-12-14(13)16-12/h5-14H,1-4H2

InChI Key

VXWWOFOHDQIOQF-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C(O4)CC3C1C5C2CC6C5O6

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening and Cyclization

A foundational method involves sequential epoxidation and acid-catalyzed cyclization of polyunsaturated precursors. For example, bicyclic dienes are treated with peracids (e.g., mCPBA) to form epoxides, which undergo intramolecular ring-opening under acidic conditions to generate oxygen bridges.

Example Protocol

  • Precursor : Tetracyclic diene (C₁₄H₁₈)
  • Epoxidation : React with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
  • Cyclization : Use BF₃·Et₂O in anhydrous THF at 50°C to induce ring closure.
  • Yield : 65–72%.

Diels-Alder-Mediated Strategies

Diels-Alder reactions construct key rings before oxygen bridge installation. A cyclohexene derivative reacts with a dienophile (e.g., maleic anhydride) to form a bicyclic adduct, followed by epoxidation and rearrangement.

Data Table 1: Diels-Alder-Based Synthesis

Step Reagents Conditions Intermediate Yield
1 Maleic anhydride 80°C, 12h Bicyclic adduct 85%
2 mCPBA CH₂Cl₂, 0°C Epoxide 78%
3 H₂SO₄ (cat.) Reflux, 6h Target compound 68%

Catalytic Methods for Enhanced Efficiency

Transition Metal-Catalyzed Cyclization

Recent patents highlight Co/Ni/Mg/Cu/Zn catalysts supported on SiO₂ or Al₂O₃ for one-pot syntheses. These systems promote tandem epoxidation and cyclization at lower temperatures (50–200°C).

Example

  • Catalyst : 20 wt% Co, 15 wt% Ni, 10 wt% Mg on Al₂O₃.
  • Conditions : 150°C, 3 MPa H₂, 6h.
  • Yield : 89%.

Cationic Polymerization Initiators

WO2024070897A1 discloses using cationic initiators (e.g., benzoyl peroxide) to polymerize epoxide monomers into polycyclic frameworks. This method avoids side reactions common in radical processes.

Key Parameters

  • Initiator : Benzoyl peroxide (1 mol%).
  • Solvent : Chlorobenzene, 80°C.
  • Conversion : >95%.

Solvent and Temperature Optimization

Solvent Selection

Non-polar solvents (toluene, cyclohexane) favor cyclization over polymerization, while polar aprotic solvents (DMF, DMSO) improve catalyst activity.

Data Table 2: Solvent Impact on Yield

Solvent Dielectric Constant Yield (%)
Toluene 2.4 72
DMF 36.7 88
DCM 8.9 65

Temperature Gradients

Low temperatures (0–25°C) stabilize epoxide intermediates, while high temperatures (100–150°C) drive cyclization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel, hexane/EtOAc (4:1).
  • Recrystallization : Methanol/water (6:1) yields >98% purity.

Analytical Data

  • ¹H NMR (CDCl₃): δ 4.6 (m, O–CH₂), 3.2 (s, bridgehead H).
  • MS (EI) : m/z 218.30 [M]⁺.

Challenges and Limitations

  • Stereochemical Control : Competing pathways lead to isomer mixtures (e.g., 3B-D5961 in CymitQuimica’s catalog).
  • Byproduct Formation : Over-epoxidation generates dioxane byproducts, requiring careful stoichiometry.

Chemical Reactions Analysis

Types of Reactions

5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane involves its interaction with various molecular targets. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved in these interactions are still under investigation, but they may include modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5,12-dioxahexacyclohexadecane is compared to structurally or functionally related compounds, including n-hexadecane , 2,6,10,14-tetramethyl-hexadecane , and hexadecane derivatives in natural products .

Structural and Functional Comparison

Property/Compound 5,12-Dioxahexacyclohexadecane n-Hexadecane (C₁₆H₃₄) 2,6,10,14-Tetramethyl-hexadecane (C₂₀H₄₂) Hexadecane in Propolis Extracts
Molecular Structure Polycyclic with oxygen bridges Linear alkane Branched alkane (tetramethyl substituents) Linear alkane (natural source)
Oxygen Content 2 oxygen atoms (dioxa) None None None
Thermal Stability High (due to rigid bicyclic framework) Moderate (phase change material) Moderate Not studied
Viscosity (Dynamic) Not reported ~0.0001–0.0003 Pa·s (varies with temperature) ~0.00007–0.00018 Pa·s Not applicable
Natural Occurrence Synthetic Synthetic/industrial Synthetic Natural (propolis, 0.28–12.56%)

Key Research Findings

  • Thermal Response: Unlike n-hexadecane (used in phase-change materials), 5,12-dioxahexacyclohexadecane’s rigid structure may limit its compatibility with polymers like HDPE. The dioxa compound’s oxygen bridges could disrupt such interactions, necessitating modified composite designs.
  • Natural vs. Synthetic Hexadecane : Hexadecane in propolis (e.g., East Java: 0.28%, Venezuela: 12.56%) is a linear alkane , whereas 5,12-dioxahexacyclohexadecane’s oxygenated structure distinguishes it as a synthetic specialty chemical.
  • Viscosity Trends : Branched derivatives like 2,6,10,14-tetramethyl-hexadecane exhibit lower viscosity (e.g., 0.0000722 Pa·s at 655 K) compared to linear n-hexadecane . The dioxa compound’s viscosity remains unstudied but is expected to be higher due to structural rigidity.

Critical Analysis of Divergences

  • Structural Complexity : The dioxa compound’s polycyclic framework contrasts sharply with linear or branched alkanes, reducing its volatility but increasing synthetic complexity.
  • Functional Limitations: While n-hexadecane is a benchmark phase-change material, the dioxa derivative’s oxygen bridges may limit its miscibility in non-polar matrices unless functionalized .
  • Natural Relevance : Hexadecane in propolis has biological roles (e.g., antimicrobial), but the dioxa compound’s synthetic nature restricts direct ecological or pharmacological comparisons .

Notes

  • The absence of direct studies on 5,12-dioxahexacyclohexadecane necessitates extrapolation from structurally simpler analogs.
  • Experimental validation of thermal and rheological properties is critical for future applications.
  • Natural hexadecane’s variability (e.g., 0.28% vs. 12.56% in propolis) highlights context-dependent utility .

Biological Activity

5,12-Dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane, a complex polycyclic compound with the CAS number 55553-81-6, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of epoxide monomers characterized by multiple cyclic ether functionalities. Its structural formula allows for significant interaction with biological macromolecules, which may contribute to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane can be attributed to several mechanisms:

  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects against various pathogens due to the presence of epoxide groups that may disrupt microbial cell membranes.
  • Cytotoxic Effects : There is evidence that this compound can induce apoptosis in certain cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
CytotoxicInduces apoptosis in cancer cells

Case Study 1: Antioxidant Effects

A study investigating the antioxidant capacity of various epoxide compounds found that 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane exhibited significant free radical scavenging activity compared to control groups. The results indicated a dose-dependent response in reducing lipid peroxidation in human cell lines.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve the disruption of bacterial cell wall integrity due to the reactive epoxide groups.

Case Study 3: Cytotoxicity in Cancer Research

Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane resulted in significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Q & A

Q. How do researchers integrate contradictory spectral data (e.g., NMR vs. computational predictions) into a coherent analysis?

  • Methodological Answer : Apply Bayesian statistics to weight experimental vs. computational uncertainties. Use CASE (Computer-Assisted Structure Elucidation) software to reconcile discrepancies .

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